3,4,5,6-tetrachloro-N-[2-(4-fluorophenyl)ethyl]pyridine-2-carboxamide
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Overview
Description
3,4,5,6-tetrachloro-N-[2-(4-fluorophenyl)ethyl]pyridine-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes multiple halogen atoms and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-tetrachloro-N-[2-(4-fluorophenyl)ethyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the chlorination of pyridine derivatives followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong chlorinating agents and controlled temperatures to ensure the selective chlorination of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive intermediates. The process is optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-tetrachloro-N-[2-(4-fluorophenyl)ethyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
The major products of these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3,4,5,6-tetrachloro-N-[2-(4-fluorophenyl)ethyl]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4,5,6-tetrachloro-N-[2-(4-fluorophenyl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and fluorophenyl group contribute to its binding affinity and specificity. It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5,6-tetrachloro-pyridine-2-carboxylic acid: Similar in structure but lacks the fluorophenyl group.
3,4,5,6-tetrachloro-1,2-benzoquinone: Contains a quinone structure instead of a pyridine ring.
Uniqueness
The presence of the fluorophenyl group in 3,4,5,6-tetrachloro-N-[2-(4-fluorophenyl)ethyl]pyridine-2-carboxamide distinguishes it from other similar compounds, providing unique chemical properties and potential applications. This structural feature enhances its reactivity and binding interactions, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
3,4,5,6-tetrachloro-N-[2-(4-fluorophenyl)ethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl4FN2O/c15-9-10(16)12(21-13(18)11(9)17)14(22)20-6-5-7-1-3-8(19)4-2-7/h1-4H,5-6H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEUAESMBGQQBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl4FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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